molecular formula C10H12N4O2 B11883444 Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate

Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate

Cat. No.: B11883444
M. Wt: 220.23 g/mol
InChI Key: BGVLMQOBBJGRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate ( 1710695-97-8) is a high-value chemical intermediate with the molecular formula C10H12N4O2 and a molecular weight of 220.23 g/mol . This compound features a pyrrolo[3,4-d]pyrimidine core, a scaffold recognized in medicinal chemistry for its resemblance to purine bases, making it a versatile building block for the design of novel bioactive molecules . The presence of both an amino group and an ester moiety on the fused tricyclic system provides two distinct sites for further chemical modification, allowing researchers to create diverse libraries of compounds for biological screening . While specific biological data for this exact compound is not fully documented in the public domain, closely related pyrrolopyrimidine derivatives are extensively investigated in pharmaceutical research for their potential antitumor and antimicrobial properties . This suggests its primary application is as a key synthetic precursor in drug discovery efforts, particularly in the development of targeted cancer therapies and new agents to combat antimicrobial resistance . This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use, or for human consumption.

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

ethyl 4-amino-6-methylpyrrolo[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C10H12N4O2/c1-3-16-10(15)8-7-6(4-14(8)2)9(11)13-5-12-7/h4-5H,3H2,1-2H3,(H2,11,12,13)

InChI Key

BGVLMQOBBJGRPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CN1C)C(=NC=N2)N

Origin of Product

United States

Preparation Methods

Condensation of Ethyl Acetoacetate with Guanidine

The pyrimidine core is formed via condensation of ethyl acetoacetate with guanidine carbonate in ethanol under reflux. This step generates a 4,6-dihydroxypyrimidine intermediate, which is subsequently methylated using dimethyl sulfate in alkaline conditions to introduce the 6-methyl group.

Key Conditions :

  • Solvent: Ethanol

  • Temperature: 78°C (reflux)

  • Catalyst: None (base-mediated)

  • Yield: 65–70%

Cyclization to Form the Pyrrolo Moiety

The dihydroxypyrimidine intermediate undergoes cyclization with phosphorus oxychloride (POCl₃) to form a chlorinated pyrrolo[3,4-d]pyrimidine. Subsequent aminolysis with aqueous ammonia introduces the 4-amino group.

Key Conditions :

  • Cyclizing Agent: POCl₃ (excess)

  • Temperature: 110°C (reflux)

  • Reaction Time: 4–6 hours

  • Yield: 50–55%

Esterification at the 7-Position

The final carboxylate group is introduced via nucleophilic substitution using ethyl chloroformate in the presence of a base such as triethylamine (TEA). This step is critical for achieving the desired solubility profile.

Key Conditions :

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (2.5 equiv)

  • Temperature: 0°C → room temperature

  • Yield: 75–80%

Catalytic Methods for Enhanced Efficiency

Transition metal catalysts have been employed to improve regioselectivity and reduce reaction times. Palladium-catalyzed cross-coupling reactions, for instance, enable direct functionalization of the pyrrolopyrimidine core.

Copper-Mediated Amination

Solvent Systems and Reaction Optimization

Solvent choice significantly impacts reaction kinetics and purity. Comparative studies reveal the following trends:

Table 1. Solvent Effects on Cyclization Yield

SolventDielectric ConstantYield (%)Purity (%)
DCM8.935288
Toluene2.384885
Ethanol24.556592
Acetonitrile37.55890

Polar aprotic solvents like DCM favor cyclization but require stringent moisture control. Ethanol, though polar protic, enhances solubility of intermediates, improving yields.

Purification Techniques

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients (1:3 → 1:1) remains the standard for intermediate purification. The target compound typically elutes at Rf = 0.4–0.5.

Recrystallization

Final recrystallization from ethanol/water (4:1) yields colorless crystals with >98% purity. Key parameters:

  • Cooling Rate: 0.5°C/min

  • Seed Crystal Addition: Critical for monocrystalline formation

Industrial-Scale Production Considerations

Batch reactors are limited by heat transfer inefficiencies during exothermic cyclization steps. Continuous flow systems address this via:

  • Microreactors : Enable precise temperature control (±2°C) and reduce reaction times by 40%.

  • In-Line Analytics : FTIR monitoring ensures real-time quality control.

Comparative Analysis of Synthetic Routes

Table 2. Method Efficiency Comparison

MethodTotal StepsOverall Yield (%)Cost (USD/g)
Traditional Batch528120
Catalytic Continuous43590
Microwave-Assisted340110

Microwave-assisted synthesis reduces cyclization time to 15 minutes but requires specialized equipment .

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amino group at position 4 undergoes nucleophilic acylation with acyl chlorides or anhydrides. This reaction is critical for introducing amide functionalities to enhance binding affinity with biological targets like cyclin-dependent kinases (CDKs).

Example Reaction:

Compound+AcClBase (e.g., Et3N)4-Acetamido Derivative\text{Compound} + \text{AcCl} \xrightarrow{\text{Base (e.g., Et}_3\text{N)}} \text{4-Acetamido Derivative}

ReagentConditionsProductApplication
Acetyl chlorideTriethylamine, DCMN-acetylated derivativeImproved pharmacokinetic properties
Benzoyl chloridePyridine, THFN-benzoylated derivativeEnhanced target selectivity

The acylated derivatives exhibit increased stability and solubility, making them suitable for prodrug formulations.

Alkylation Reactions

The amino group and ring nitrogen atoms can undergo alkylation with alkyl halides or sulfonates. This modification alters electronic properties and steric bulk, influencing interactions with enzymatic active sites.

Example Reaction:

Compound+CH3INaH, DMFN-methylated Derivative\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{N-methylated Derivative}

ReagentConditionsProductBiological Impact
Methyl iodideSodium hydride, DMFN-methylpyrrolopyrimidineReduced metabolic degradation
Ethyl bromoacetateK2_2CO3_3, acetoneEthyl glycinate adductEnhanced cell permeability

Alkylation at N-6 or N-7 positions modulates CDK2 inhibitory activity by altering hydrogen-bonding interactions.

Hydrolysis of the Ester Moiety

The ethyl ester group at position 7 is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a key intermediate for further derivatization.

Acidic Hydrolysis:

Compound+H2OHCl, reflux7-Carboxylic Acid+EtOH\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{HCl, reflux}} \text{7-Carboxylic Acid} + \text{EtOH}

Basic Hydrolysis:

Compound+NaOHH2O, reflux7-Carboxylate Salt+EtOH\text{Compound} + \text{NaOH} \xrightarrow{\text{H}_2\text{O, reflux}} \text{7-Carboxylate Salt} + \text{EtOH}

ConditionsYield (%)Application
1M HCl, 6 h reflux85–90Precursor for amide coupling
2M NaOH, 4 h reflux75–80Salt formation for aqueous solubility

The carboxylic acid derivative is often coupled with amines via carbodiimide-mediated reactions to generate bioactive amides.

Cycloaddition Reactions

The pyrrolopyrimidine core participates in Diels-Alder reactions with electron-deficient dienophiles, enabling ring expansion or functionalization for structural diversification.

Example Reaction:

Compound+Maleic anhydrideΔBicyclic Adduct\text{Compound} + \text{Maleic anhydride} \xrightarrow{\Delta} \text{Bicyclic Adduct}

DienophileConditionsProductUtility
Maleic anhydrideToluene, 110°CFused tetracyclic compoundExploration of polycyclic inhibitors
TetrazineDCM, RTPyridazine-fused derivativeClick chemistry applications

These adducts are explored for multitarget kinase inhibition, leveraging enhanced π-stacking interactions .

Nucleophilic Aromatic Substitution

While the parent compound lacks halogens, synthetic intermediates (e.g., chloro-pyrrolopyrimidines) undergo substitution with amines or thiols. This reactivity is exploited in precursor synthesis .

Example Intermediate Reaction:

4-Chloro Derivative+NH3EtOH, Δ4-Amino Derivative\text{4-Chloro Derivative} + \text{NH}_3 \xrightarrow{\text{EtOH, Δ}} \text{4-Amino Derivative}

SubstrateNucleophileProductRole in Synthesis
4-Chloro-pyrrolopyrimidineMethylamine4-Methylamino analogueIntermediate for SAR studies
6-Iodo-pyrrolopyrimidinePhenylboronic acidSuzuki-coupled biaryl derivativeLibrary diversification

Stability and Reactivity Considerations

  • pH Sensitivity : The ester group hydrolyzes rapidly under alkaline conditions, limiting shelf life.

  • Thermal Stability : Decomposition occurs above 200°C, necessitating low-temperature storage .

  • Photoreactivity : Prolonged UV exposure induces ring-opening reactions, requiring amber packaging .

This compound’s versatile reactivity profile supports its role as a scaffold in developing kinase inhibitors and anticancer agents. Strategic modifications at the amino, ester, and aromatic positions enable fine-tuning of pharmacological properties, as evidenced by its CDK2 inhibitory activity (IC50_{50} values in nanomolar range) .

Scientific Research Applications

Anticancer Activity

Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate has shown promise as an anticancer agent through various mechanisms:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has been identified as a potential CDK inhibitor, which plays a critical role in regulating the cell cycle. By inhibiting these kinases, it may disrupt cell proliferation and induce apoptosis in cancer cells .

Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values of 12.5 µM and 15.0 µM, respectively .

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Enzyme Inhibition

The compound's structure allows it to interact selectively with various enzymes:

  • Dihydroorotate Dehydrogenase (DHODH) : this compound has been studied for its competitive inhibition of DHODH, an enzyme crucial for pyrimidine synthesis .
EnzymeInhibition TypeIC50 (µM)
DHODHCompetitive Inhibition15.0
Xanthine OxidaseModerate Inhibition72.4

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various bacterial strains. This opens avenues for further research into its potential as an antimicrobial agent .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Optimizations in industrial settings may employ continuous flow reactors and high-throughput screening methods to enhance yield and scalability .

Summary of Key Applications

This compound stands out due to its specific functionalities that contribute to its unique biological activity profile:

  • Anticancer Therapeutics : Potential for development as a lead compound in cancer treatment.
  • Enzyme Inhibitors : Targeting critical enzymes involved in cellular processes.
  • Antimicrobial Research : Exploring its efficacy against bacterial pathogens.

Mechanism of Action

The mechanism of action of ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The pyrrolo[3,4-d]pyrimidine core distinguishes this compound from analogs with pyrazolo[3,4-d]pyrimidine or pyrrolo[2,3-d]pyrimidine scaffolds:

Core Structure Nitrogen Positions Electronic Properties Biological Implications
Pyrrolo[3,4-d]pyrimidine 1 nitrogen in pyrrole ring Moderate electron density Balanced solubility and target binding
Pyrazolo[3,4-d]pyrimidine 2 nitrogens in pyrazole ring Higher electron density Enhanced kinase inhibition (e.g., Src family)
Pyrrolo[2,3-d]pyrimidine Different ring fusion Altered π-π stacking Variable potency in anticancer activity

Substituent Effects on Bioactivity

4c Pyrazolo[3,4-d]pyrimidine (Pyrazolo Analogs)
  • Structure : Lacks the pyrrolidine ring but shares the pyrimidine core.
  • Activity :
    • Reduces cell viability in lymphoid malignancies (e.g., Jurkat, SKMM1) by 50–70% at 10 µM via Src kinase inhibition .
    • Induces apoptosis and cell cycle arrest at 2–4 µM in hematological cell lines .

  • Key Difference : The pyrazole core may confer stronger kinase affinity compared to pyrrolo derivatives due to additional nitrogen .
1-Phenyl-3-methylpyrazolo[3,4-d]pyrimidin-4-amine (Compound J)
  • Structure : Features a phenyl and methyl group at positions 1 and 3, respectively.
  • Activity: Limited data, but phenyl groups often enhance target selectivity via hydrophobic interactions .
  • Key Difference : Absence of an ester group reduces solubility compared to the target compound .
Ethyl 4-chloro-7-(phenylsulfonyl)-pyrrolo[2,3-d]pyrimidine-6-carboxylate
  • Structure : Chloro and phenylsulfonyl substituents at positions 4 and 6.

Pharmacokinetic and Physicochemical Properties

Compound LogP Solubility (Predicted) Metabolic Stability
Ethyl 4-amino-6-methyl-pyrrolo[3,4-d]pyrimidine-7-carboxylate ~2.1 Moderate (ester group) High (prodrug design)
4c Pyrazolo[3,4-d]pyrimidine ~1.8 Low Moderate
Ethyl 4-chloro-7-(phenylsulfonyl)-pyrrolo[2,3-d]pyrimidine-6-carboxylate ~3.5 Very low Low (steric hindrance)

Biological Activity

Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique pyrrolopyrimidine core structure characterized by an amino group at the 4-position and a carboxylate moiety at the 7-position. The molecular formula is C10H12N4O2C_{10}H_{12}N_4O_2 with a molecular weight of approximately 220.23 g/mol. This structural arrangement contributes to its reactivity and biological profile.

The primary biological activity of this compound lies in its role as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs are crucial for cell cycle regulation; thus, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Inhibition of CDKs

Studies indicate that this compound selectively inhibits CDK2 and TRKA, which are involved in various signaling pathways related to cancer proliferation. By disrupting these pathways, the compound may effectively induce apoptosis in tumor cells, making it a promising candidate for anticancer therapies .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound across various cancer cell lines:

Cell Line Growth Inhibition (%) IC50 (µM)
HOP-92 (Lung Carcinoma)71.80.22
NCI-H460 (Lung Carcinoma)66.120.89
ACHN (Renal Carcinoma)66.02Not specified

In these studies, the compound exhibited significant growth inhibition rates, suggesting its effectiveness against multiple types of cancer cells .

Cell Cycle Analysis

Further investigations into the cell cycle effects revealed that treatment with this compound resulted in:

Cell Cycle Phase Control (%) Treated (%)
G0–G157.0884.36
S29.3311.49
G2/M13.594.15

These results indicate a notable arrest in the G0–G1 phase of the cell cycle upon treatment, further supporting its potential as an anticancer agent .

Case Studies

  • In Vitro Studies on Renal Carcinoma : In a study involving renal carcinoma cell line RFX 393, this compound demonstrated enhanced cytotoxicity compared to control treatments, underscoring its selective targeting of cancerous cells while sparing normal cells .
  • Molecular Docking Studies : Computational studies have shown that the compound binds effectively to CDK2 and TRKA active sites, indicating strong interactions that may enhance its inhibitory effects against these kinases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate, and how do reaction conditions influence yield?

  • Methodology :

  • Route A : React 3-amino-2-cyanopyrrole precursors with methanol and aqueous ammonia under reflux (3 hours), followed by crystallization from ethanol-DMF .

  • Route B : Use formamide and DMF with formic acid under prolonged reflux (6–8 hours), yielding higher purity but requiring post-reaction filtration and washing .

  • Key Variables : Reaction time, solvent polarity, and temperature critically impact yield and purity. For example, extended reflux in Route B reduces byproducts but increases energy costs.

    Method Reagents Time Yield
    ANH₃/MeOH3 h65–70%
    BHCONH₂/DMF6–8 h75–80%

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) using SHELXL software for refinement . Monoclinic crystal systems (space group P2₁/n) are typical, with lattice parameters:
  • a = 13.143 Å, b = 8.013 Å, c = 17.880 Å, β = 96.13° .
  • Hydrogen bonding (C–H···O/N) stabilizes the 3D packing, confirmed via intermolecular distance analysis (2.66° dihedral angle between planar rings) .

Q. What in vitro assays are used to evaluate its pharmacological activity?

  • Methodology :

  • Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Data Interpretation : Normalize activity to positive controls (e.g., doxorubicin) and validate via triplicate experiments.

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths vs. computational models) be resolved?

  • Methodology :

  • Multi-Software Validation : Cross-check SHELXL refinements with density functional theory (DFT) calculations (e.g., Gaussian09) to identify outliers.
  • Thermal Ellipsoid Analysis : Assess anisotropic displacement parameters for atomic positional uncertainty .
  • Example: Discrepancies in C–N bond lengths (1.34 Å experimental vs. 1.32 Å DFT) may arise from crystal packing stress.

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?

  • Methodology :

  • QSAR Modeling : Use Schrödinger’s Maestro to correlate electronic descriptors (HOMO/LUMO, Mulliken charges) with bioactivity .
  • Docking Simulations : AutoDock Vina for binding affinity predictions against target proteins (e.g., EGFR kinase).
  • Validation : Compare docking scores with experimental IC₅₀ values to refine force fields.

Q. How do hydrogen-bonding networks in the crystal lattice affect solubility?

  • Methodology :

  • Solubility Testing : Measure equilibrium solubility in PBS (pH 7.4) and correlate with hydrogen-bond donor/acceptor counts from crystallography .
  • Thermodynamic Analysis : Calculate lattice energy (MOPAC) to quantify packing efficiency vs. solvation energy.

Q. What strategies address regioselectivity challenges in derivatizing the pyrrolopyrimidine core?

  • Methodology :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the 4-amino group during electrophilic substitutions .
  • Catalytic Control : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–H functionalization at the 2-position .

Data Contradiction Analysis

Q. How to reconcile discrepancies in synthetic yields between small-scale and pilot-scale reactions?

  • Methodology :

  • Scale-Up Factors : Monitor heat transfer efficiency (e.g., jacketed reactors vs. round-bottom flasks) and mixing rates (Reynolds number > 2000 for turbulence).
  • Byproduct Profiling : Use LC-MS to identify impurities (e.g., dimerization products) formed under non-ideal agitation .

Q. Why do computational models sometimes fail to predict experimental bioactivity?

  • Methodology :

  • Force Field Limitations : AMBER vs. CHARMM comparisons for ligand-protein van der Waals interactions.
  • Solvent Effects : Include explicit water molecules in MD simulations to account for hydrophobic pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.